molecular formula C12H26N4O6 B104775 Neamine CAS No. 3947-65-7

Neamine

Cat. No.: B104775
CAS No.: 3947-65-7
M. Wt: 322.36 g/mol
InChI Key: SYJXFKPQNSDJLI-HKEUSBCWSA-N
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Description

Neamine is a small molecule with the chemical formula C₁₂H₂₆N₄O₆ . It is a derivative of neomycin, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

Neamine interacts with several enzymes and proteins. One such enzyme is this compound transaminase, which catalyzes the reaction between this compound and 2-oxoglutarate to form 6’-dehydroparomamine and L-glutamate . This interaction plays a significant role in the biosynthesis of aminoglycosides .

Cellular Effects

This compound has been found to block the nuclear translocation of angiogenin in endothelial cells, thereby inhibiting angiogenin-induced cell proliferation . This effect of this compound has been observed in various types of cells, including human tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the nuclear translocation of angiogenin, which inhibits angiogenin-induced cell proliferation . This mechanism is crucial for its antitumor activity, as it inhibits both angiogenesis and cancer cell proliferation .

Dosage Effects in Animal Models

In animal models, this compound has shown antitumor effects. It inhibited the establishment of human tumor xenografts in athymic mice in both ectopic and orthotopic tumor models

Metabolic Pathways

This compound is involved in the biosynthesis of aminoglycosides, a process catalyzed by the enzyme this compound transaminase . This enzyme interaction is a key part of the metabolic pathway of this compound .

Subcellular Localization

This compound’s subcellular localization is related to its ability to block the nuclear translocation of angiogenin in endothelial cells . This suggests that this compound can localize to the nucleus of these cells .

Chemical Reactions Analysis

Neamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acid halides for acylation and alkyl halides for alkylation . Major products formed from these reactions include various this compound derivatives with modified antibacterial properties .

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJXFKPQNSDJLI-HKEUSBCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023358
Record name Neomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-65-7
Record name Neamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3947-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Neamine primarily targets angiogenin (ANG), a protein involved in angiogenesis (the formation of new blood vessels) and tumor growth. [, ]

A: this compound inhibits the nuclear translocation of angiogenin, preventing it from entering the cell nucleus and exerting its biological effects. [, ]

A: By blocking angiogenin's nuclear translocation, this compound inhibits angiogenesis, reduces tumor growth, and suppresses rRNA transcription in both cancer cells and endothelial cells. [, ]

A: Yes, this compound has been shown to bind to bacterial ribosomal RNA (rRNA), specifically at the decoding site, which differs from the eukaryotic sequence. This binding disrupts protein synthesis in bacteria. [, ]

A: While this compound inhibits angiogenin by preventing its nuclear translocation, its interaction with bacterial rRNA directly interferes with protein synthesis. These are distinct mechanisms of action. [, ]

ANone: this compound has the molecular formula C12H26N4O8 and a molecular weight of 362.36 g/mol.

A: While the provided papers don't delve into detailed spectroscopic analysis of this compound itself, several discuss NMR characterization of synthesized this compound derivatives, highlighting the utility of NMR in characterizing this class of compounds. [, , ]

A: One study showed that this compound remained stable at 40°C under high humidity conditions. []

A: this compound was found to be unstable at 60°C under strong light exposure. []

A: Yes, molecular dynamics (MD) simulations and MM/GBSA calculations were used to study the binding free energies of this compound derivatives to HIV-1 TAR RNA and correlate them with experimental inhibitory activities (pIC50). []

A: The simulations showed a correlation between longer MD simulation times and a stronger correlation between calculated binding free energies and experimental pIC50 values, suggesting the predictive potential of such approaches. []

A: Research indicates that the position of substituents on the this compound core significantly influences its antibacterial activity. For instance, modifications at the 5-position of carbamate substituents showed a greater impact than other positions. []

A: Comparing the activity of amphiphilic this compound and paromamine derivatives revealed the importance of the 6'-amine group on the this compound core for antibacterial activity. []

A: Studies on amphiphilic this compound derivatives revealed that longer, linear alkyl chains, like nonyl groups, optimized binding to lipopolysaccharides (LPS) and increased outer membrane permeabilization in bacteria. []

A: Yes, the arrangement of alkyl chains significantly impacts this compound's activity. Branched alkyl chains, like dimethyloctyl, exhibited different membrane interactions compared to their linear counterparts. []

A: While specific formulation strategies for this compound are not explicitly discussed in the provided papers, research highlights the use of this compound as a building block for synthesizing various lipophilic aminoglycosides with modified characteristics such as size, topology, lipophilicity, and charge. []

ANone: The provided papers primarily focus on the scientific aspects of this compound and its derivatives. Information regarding SHE regulations is not discussed.

A: While the papers don't delve into the specific ADME profile of this compound, one study mentioned that intramuscular administration of this compound in humans resulted in significantly higher serum concentrations compared to oral administration, suggesting potential differences in absorption and distribution pathways. []

ANone: Various in vitro models have been employed, including:

  • Cell proliferation assays (MTT assay): To assess this compound's ability to inhibit the growth of various cancer cell lines, including HSC-2 (oral cancer) [], H7402 (hepatoma) [], A375 (melanoma) [], and PC-3 (prostate cancer) [].
  • Soft agar assays: To evaluate this compound's effects on colony formation, reflecting its impact on anchorage-independent growth, a hallmark of cancer cells [, ].
  • Transwell assays: To assess this compound's effects on the migratory and invasive potential of cancer cells, crucial steps in tumor metastasis [, ].

ANone: this compound's efficacy has been evaluated in various in vivo models, including:

  • Xenograft models: Human tumor cells implanted in athymic mice are used to study this compound's effect on tumor growth and angiogenesis [].
  • Orthotopic and ectopic tumor models: Implanting tumor cells in their natural tissue environment (orthotopic) or in different locations (ectopic) helps assess this compound's efficacy in diverse tumor microenvironments [].
  • Genetically engineered mouse models: Murine prostate-restricted AKT transgenic mice, which develop prostate intraepithelial neoplasia (PIN) due to AKT overexpression, were used to study this compound's ability to prevent and reverse PIN development [].

A: Resistance to aminoglycosides primarily arises from enzymatic modification of the antibiotic, which reduces its binding affinity to the ribosome. Common modifications include phosphorylation, adenylation, and acetylation. []

A: Cross-resistance among aminoglycosides is a significant concern. Bacteria resistant to one aminoglycoside often exhibit resistance to others due to shared resistance mechanisms, particularly enzymatic modification. []

A: this compound is considered less toxic compared to its parent compound, neomycin. Studies have shown that this compound exhibits lower nephrotoxicity and ototoxicity, common side effects associated with aminoglycoside use. [, ]

A: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, conjugating this compound to a PNA targeting HIV-1 TAR RNA facilitated cellular uptake and enhanced its inhibitory activity, demonstrating the potential of such approaches. []

ANone: The provided papers primarily focus on this compound's mechanism of action and therapeutic potential. Information regarding specific biomarkers for efficacy or adverse effects is limited.

ANone: Several analytical techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its related substances, particularly in pharmaceutical preparations. [, ]
  • Thin-Layer Chromatography (TLC): Employed for separating and semi-quantitatively assaying this compound and its impurities, providing a rapid and cost-effective method for analysis. []
  • Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS aids in identifying and characterizing this compound and its complexes with metal ions like copper(II) and zinc(II). []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation and studying the interactions of this compound derivatives with various molecules, including LPS. [, ]

ANone: The provided papers do not discuss the environmental impact or degradation of this compound.

ANone: The provided papers do not offer specific details on the dissolution and solubility profiles of this compound.

ANone: The provided papers primarily focus on the applications of analytical techniques rather than their detailed validation.

ANone: The provided papers do not specifically address quality control and assurance for this compound.

ANone: The provided papers do not discuss the immunogenicity of this compound.

ANone: The papers do not provide information about this compound's interactions with drug transporters.

ANone: The provided papers do not discuss this compound's effects on drug-metabolizing enzymes.

A: While the provided papers do not explicitly address biodegradability, one study investigated the biocompatibility of lipidic this compound derivatives for gene delivery applications, suggesting their potential compatibility with biological systems. []

ANone: The papers primarily focus on this compound and its derivatives, and do not offer comparisons with alternative compounds.

ANone: The provided research does not cover aspects related to recycling or waste management of this compound.

ANone: The papers highlight the use of various research tools and resources, including:

  • Chemical synthesis: Various synthetic routes and strategies are employed to produce novel this compound derivatives with tailored properties. [, , , , , , , ]
  • Biological assays: Diverse in vitro and in vivo models are utilized to evaluate this compound's biological activity, including its antimicrobial, antitumor, and antiviral properties. [, , , , , , , , , ]
  • Analytical techniques: A range of analytical methods, including HPLC, TLC, MS, and NMR spectroscopy, are employed to characterize, quantify, and study the interactions of this compound and its derivatives. [, , , , , ]
  • Computational modeling: MD simulations and MM/GBSA calculations provide insights into the binding affinities and interactions of this compound derivatives with target molecules like HIV-1 TAR RNA. []

A: this compound, initially referred to as "neomycin A," was first isolated as a component of the neomycin complex, a group of aminoglycoside antibiotics derived from Streptomyces fradiae. []

A: Early research recognized that this compound retained significant antibiotic activity, albeit lower than neomycin B, against various microorganisms. This finding sparked interest in exploring this compound as a potential therapeutic agent. []

ANone: this compound's unique properties and diverse applications have spurred collaborative efforts across various scientific disciplines, including:

  • Medicinal chemistry: Synthetic chemists play a crucial role in designing and synthesizing novel this compound derivatives with improved pharmacological profiles, such as enhanced activity, reduced toxicity, and targeted delivery. [, , , , , , , ]
  • Microbiology and Infectious Diseases: Microbiologists and infectious disease specialists investigate this compound's antimicrobial activity, resistance mechanisms, and potential applications against drug-resistant bacteria. [, , , ]
  • Oncology and Cancer Biology: Cancer researchers explore this compound's antitumor properties, particularly its ability to inhibit angiogenin and suppress tumor growth and angiogenesis. [, , , , , , ]
  • Virology: Researchers in virology study this compound's potential as an antiviral agent, particularly against HIV, by targeting viral RNA structures like TAR RNA. [, , ]

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